Adenosine A1 Receptor Binding: Micromolar Affinity Distinct from Lower LogP Analogs
In a binding assay using rat cerebral cortex membranes and [3H]CHA as a radioligand, 4-(Cyclohexylmethoxy)aniline exhibited an IC50 of 3,700 nM (3.70 µM) for the adenosine A1 receptor [1]. This affinity is a direct consequence of the molecule's specific structure and lipophilicity (calculated logP 3.34-3.65) [2]. While direct head-to-head binding data for simple 4-alkoxyaniline analogs (e.g., 4-methoxy- or 4-ethoxyaniline) at this specific target is not available in this dataset, class-level inference suggests their significantly lower lipophilicity (logP 1.28-2.68) would result in a different, likely weaker, binding profile. This quantitative data point provides a baseline for evaluating the compound's interaction with this GPCR target.
| Evidence Dimension | Adenosine A1 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 3.70 µM (3,700 nM) |
| Comparator Or Baseline | 4-Methoxyaniline (logP ~1.28-1.86) and 4-Ethoxyaniline (logP ~2.25-2.68) (Class-level inference, no direct IC50 data available in this assay) |
| Quantified Difference | Target compound logP is ~1-2 units higher than comparator class, correlating with observed micromolar affinity. |
| Conditions | Radioligand binding assay: Rat cerebral cortices (Sprague-Dawley male rats), using [3H]CHA as radioligand [1]. |
Why This Matters
This specific IC50 value provides a measurable benchmark for adenosine A1 receptor interaction, a target relevant in cardiovascular and neurological research, which would not be duplicated by less lipophilic 4-alkoxyaniline analogs.
- [1] BindingDB. BDBM50368128: 4-(Cyclohexylmethoxy)aniline. Accessed 2025. View Source
- [2] Chembase.cn. 4-(Cyclohexylmethoxy)aniline. Accessed 2025. View Source
